

The Structural Elucidation of a Key Synthetic Intermediate of Tubulysin A

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Compound of Interest

Compound Name: *Tubulysin A intermediate-1*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin A, a potent cytotoxic peptide isolated from myxobacteria, has garnered significant interest in the field of oncology due to its powerful tubulin polymerization inhibitory activity. Its complex molecular architecture, featuring several non-proteinogenic amino acids, presents a formidable challenge for synthetic chemists. The total synthesis of Tubulysin A necessitates a carefully orchestrated sequence of reactions, relying on the preparation and characterization of key intermediates. This technical guide provides a comprehensive overview of the structure elucidation of a pivotal synthetic precursor, herein referred to as "**Tubulysin A intermediate-1**". While the exact structure of commercially available "**Tubulysin A intermediate-1**" is not consistently disclosed in public literature, this guide will focus on a representative advanced intermediate, a protected tetrapeptide core, which is critical for the final assembly of Tubulysin A. The methodologies and data presented are synthesized from established practices in natural product synthesis and characterization, offering a practical framework for researchers in the field.

Introduction

Tubulysins are a class of tetrapeptidic natural products that exhibit remarkable antiproliferative activity against a broad spectrum of cancer cell lines, including multidrug-resistant strains[1][2]. Their mechanism of action involves the inhibition of tubulin polymerization and the induction of apoptosis[3][4][5]. The intricate structure of Tubulysin A comprises four amino acid residues: N-

methyl-pipecolic acid (Mep), isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and tubutyrosine (Tut)[1]. The total synthesis of Tubulysin A is a complex endeavor that allows for the generation of analogs for structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs)[6][7].

A critical phase in the total synthesis is the preparation and purification of advanced intermediates. "**Tubulysin A intermediate-1**," as listed by some chemical suppliers, represents one such key building block[8][9]. For the purpose of this guide, we will consider a plausible structure for this intermediate: a protected tetrapeptide consisting of the Mep-Ile-Tuv-Tup(O-Bn) sequence, where the C-terminal tubuphenylalanine (a close analog of tubutyrosine) is protected with a benzyl group. The elucidation of the structure of this intermediate is paramount to ensure the correct stereochemistry and connectivity before proceeding to the final, often challenging, deprotection and cyclization steps.

Experimental Protocols

The structure elucidation of **Tubulysin A intermediate-1** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Data Acquisition:** Record ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
- **Spectral Analysis:**

- ^1H NMR: Identify the number of protons, their chemical environments (chemical shift), and their coupling patterns (multiplicity and coupling constants, J).
- ^{13}C NMR: Determine the number of unique carbon atoms and their chemical shifts.
- COSY: Establish proton-proton correlations within the same spin system, which helps in tracing out the amino acid spin systems.
- HSQC: Correlate each proton to its directly attached carbon atom.
- HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid residues and identifying the location of protecting groups.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

- Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions with minimal fragmentation.
- Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
- Data Analysis: Compare the experimentally determined exact mass with the calculated theoretical mass of the proposed structure to confirm the elemental composition.

Data Presentation

The following tables summarize the expected quantitative data from the NMR and MS analyses of the representative **Tubulysin A intermediate-1** (Mep-Ile-Tuv-Tup(O-Bn)).

Table 1: Hypothetical ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.35-7.25	m	-	5H	Ar-H (Bn)
7.10	d	8.0	2H	Ar-H (Tup)
6.80	d	8.0	2H	Ar-H (Tup)
5.05	s	-	2H	-O-CH ₂ -Ph (Bn)
4.85	dd	8.5, 4.5	1H	α -H (Ile)
4.60	m	-	1H	α -H (Tup)
4.40	t	7.0	1H	α -H (Tuv)
3.20	m	-	1H	α -H (Mep)
2.30	s	-	3H	N-CH ₃ (Mep)
...

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

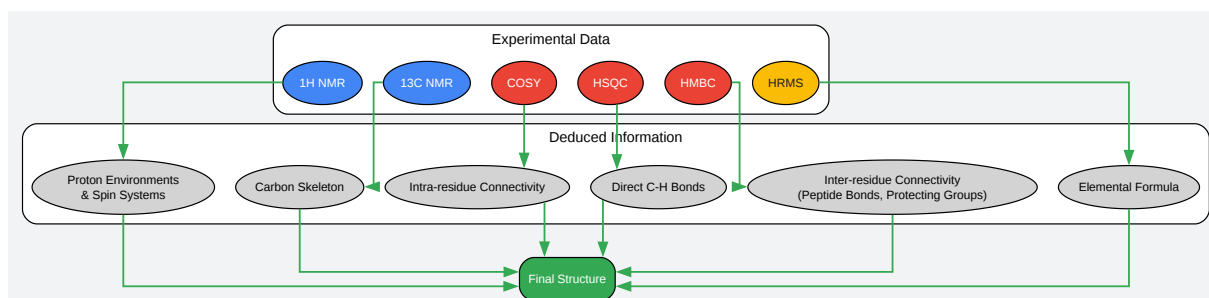
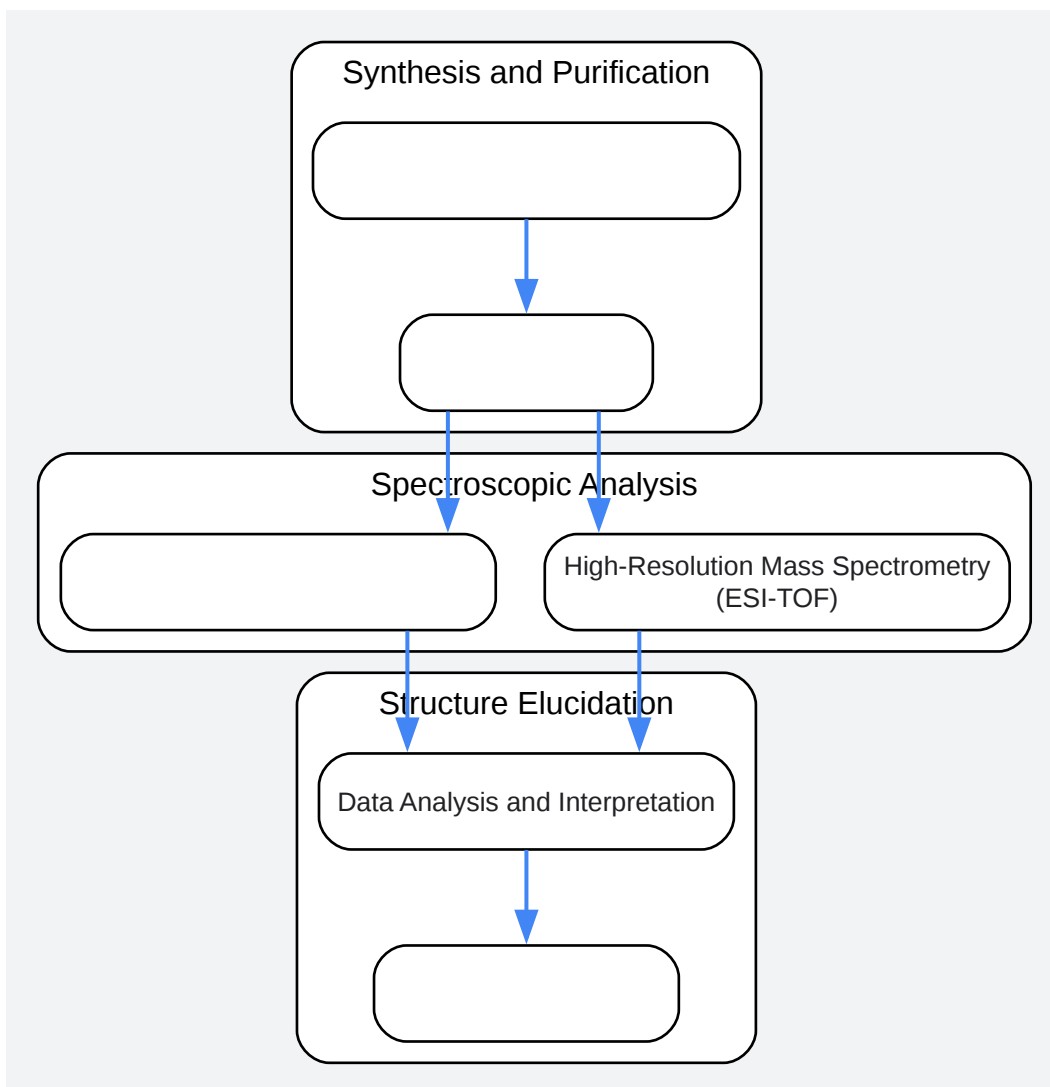
Chemical Shift (δ , ppm)	Assignment
172.5	C=O (Tup)
171.8	C=O (Tuv)
171.2	C=O (Ile)
170.5	C=O (Mep)
165.0	C=O (Thiazole)
158.0	Ar-C-O (Tup)
136.5	Ar-C (Bn)
...	...

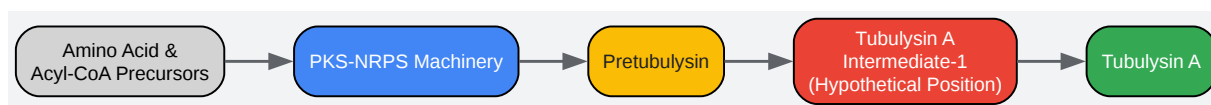
Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	ESI+
Calculated Exact Mass (C ₅₀ H ₇₃ N ₅ O ₉ S)	939.5132
Measured m/z [M+H] ⁺	939.5135
Mass Error (ppm)	0.3

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key aspects of the structure elucidation process and the biosynthetic context of Tubulysin A.





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